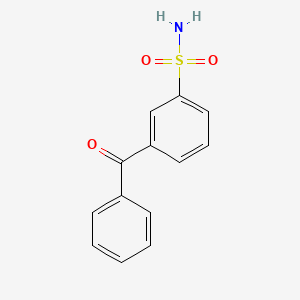

3-Benzoylbenzenesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H11NO3S |

|---|---|

Molecular Weight |

261.30 g/mol |

IUPAC Name |

3-benzoylbenzenesulfonamide |

InChI |

InChI=1S/C13H11NO3S/c14-18(16,17)12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9H,(H2,14,16,17) |

InChI Key |

PBSKXQQQZMKQSK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for N Benzoylbenzenesulfonamide and Its Derivatives

Classical Synthetic Routes to N-Benzoylbenzenesulfonamide Scaffolds

The traditional methods for synthesizing the N-Benzoylbenzenesulfonamide core structure often involve straightforward condensation reactions that are well-established in organic chemistry.

Preparation via Benzoic Acid, Benzenesulfonamide (B165840), and Phosphorous Oxychloride Reactants

A primary and classical route for the synthesis of N-Benzoylbenzenesulfonamide and its analogues involves the condensation of a benzoic acid with a benzenesulfonamide in the presence of a dehydrating agent like phosphorous oxychloride. nih.govresearchgate.net This method is effective for creating the crucial N-acylsulfonamide linkage.

The general procedure involves refluxing a mixture of the respective benzoic acid, the corresponding benzenesulfonamide, and phosphorous oxychloride, often on a water bath for several hours. nih.govresearchgate.netiucr.org For instance, N-(benzoyl)benzenesulfonamide is prepared by refluxing benzoic acid, benzenesulfonamide, and phosphorous oxychloride for 5 hours. nih.govresearchgate.net Similarly, N-(3-fluorobenzoyl)benzenesulfonamide can be synthesized by refluxing 3-fluorobenzoic acid with benzenesulfonamide and phosphorous oxychloride for 3 hours. iucr.orgiucr.org

Following the reflux, the reaction mixture is cooled and then poured into ice-cold water to precipitate the crude product. The resulting solid is filtered, washed with water, and then dissolved in a sodium bicarbonate solution. The compound is subsequently reprecipitated by acidifying the filtered solution with dilute hydrochloric acid. iucr.orgiucr.org The final product is obtained after filtering, drying, and recrystallization from a suitable solvent, such as toluene (B28343) or methanol. nih.govresearchgate.netiucr.org

Green Chemistry Approaches in N-Benzoylbenzenesulfonamide Synthesis

In line with the growing emphasis on sustainable chemical practices, several green chemistry approaches have been developed for the synthesis of N-Benzoylbenzenesulfonamide and its derivatives. These methods aim to reduce the use of hazardous solvents and reagents, improve energy efficiency, and simplify purification processes.

Electrochemical Methods for Sulfonamide and Disulfonamide Derivatives

Electrosynthesis has emerged as a powerful tool in modern organic chemistry, offering a green and efficient alternative to conventional methods. A facile electrochemical migratory cyclization of N-acylsulfonamides has been reported to produce a diverse array of benzoxathiazine dioxides, which are bioisosteres of the clinically used drug diazoxide. nih.govresearchgate.net This novel transformation highlights the potential of electrochemistry to achieve syntheses that are otherwise challenging. nih.gov The reactions are typically carried out in an undivided cell with a carbon anode and a platinum cathode, demonstrating the unique reactivity that can be accessed through electrochemical activation. researchgate.net

Solid-Phase and Solvent-Free Synthesis Conditions

Solvent-free and solid-phase synthesis techniques represent a significant advancement in green chemistry by minimizing or eliminating the use of volatile and often toxic organic solvents. researchgate.net These methods can lead to reduced reaction times, increased yields, and simplified work-up procedures. nih.gov

Microwave-assisted solvent-free reactions have proven to be particularly efficient. cem.comorganic-chemistry.org For example, the quaternization of various substituted pyridines has been achieved with a significant reduction in reaction time and increased yields under microwave irradiation compared to conventional heating, generating no environmental waste and achieving 100% atom economy. nih.gov Similarly, neat, non-volatile amines react efficiently with aromatic aldehydes under microwave irradiation without any catalyst or solvent to produce imines in as little as eight minutes. organic-chemistry.org These principles can be applied to the synthesis of N-acylsulfonamides, where reactions are performed by adsorbing reagents onto a solid support like basic alumina (B75360) or montmorillonite (B579905) K10 clay and then irradiating with microwaves. cem.com

Synthesis of Functionalized N-Benzoylbenzenesulfonamide Analogues

The functionalization of the N-Benzoylbenzenesulfonamide scaffold is crucial for modulating its biological activity. The synthesis of derivatives bearing specific pharmacophores, such as benzoylthioureido moieties, has been a subject of interest.

Derivatives Bearing Benzoylthioureido Moieties

A study details the design and synthesis of new benzoylthioureido derivatives that incorporate a benzenesulfonamide moiety. nih.govnih.gov The synthetic strategy involves creating a benzoyl isothiocyanate intermediate, which then reacts with a suitable aminobenzenesulfonamide.

The general procedure begins with the preparation of substituted benzoyl chloride derivatives. These are then reacted with ammonium (B1175870) thiocyanate (B1210189) in a solvent like acetone (B3395972) under reflux to generate the corresponding benzoyl isothiocyanate derivatives in situ. After filtering out the ammonium chloride byproduct, a primary sulfonamide containing an amino group, such as sulfanilamide (B372717) (4-aminobenzenesulfonamide), is added to the solution. The mixture is then refluxed for several hours to yield the final N-(4-(3-(substituted benzoyl)thioureido)phenylsulfonyl)acetamide derivatives. nih.gov This modular approach allows for the synthesis of a library of compounds with diverse substitution patterns on the benzoyl ring. nih.gov

Halogenated N-Benzoylbenzenesulfonamide Derivatives

The synthesis of halogenated N-benzoylbenzenesulfonamide derivatives can be achieved through several methods, including direct halogenation of the parent compound or by using halogen-substituted starting materials.

One approach involves the electrophilic aromatic substitution of N-benzoylbenzenesulfonamide. The presence of the benzoyl and sulfonyl groups influences the regioselectivity of the halogenation. For instance, the synthesis of N-(4-chloro-benzoyl)benzenesulfonamide involves the use of a benzoyl moiety substituted with a chlorine atom. nist.gov

Another strategy is the mechanochemical halogenation of azobenzenes, which can be adapted for the synthesis of halogenated precursors. beilstein-journals.org This method utilizes N-halosuccinimides (NCS, NBS, or NIS) as the halogen source and can proceed with or without a palladium(II) catalyst, depending on the substituents on the azobenzene. beilstein-journals.orgsioc-journal.cn For example, neat grinding of 4-aminoazobenzene (B166484) with NCS produces the monochlorinated product. beilstein-journals.org The resulting halogenated anilines can then be used to synthesize the corresponding N-benzoylbenzenesulfonamide derivatives.

The synthesis of N-(2-nitro-4-chloro-benzoyl)-benzenesulfonamide highlights the use of a pre-halogenated and functionalized benzoic acid derivative. lookchem.com Additionally, halogen-containing derivatives of N-substituted quinone imines have been synthesized through halogenation and hydrohalogenation reactions, which can serve as precursors or analogs. biointerfaceresearch.com

Research has also explored the synthesis of halogenated benzimidazolyl-C-nucleosides, where halogen-substituted O-phenylenediamine is reacted with acetylated β-D-galactopyranosyl C-6 aldehydes. rsc.org This demonstrates the incorporation of halogen atoms into complex heterocyclic structures that may be linked to a benzoylbenzenesulfonamide framework.

Table 1: Examples of Halogenated N-Benzoylbenzenesulfonamide Derivatives and Related Synthetic Strategies

| Compound/Method | Starting Materials | Reagents/Conditions | Key Feature |

| N-(4-chloro-benzoyl)benzenesulfonamide | Benzenesulfonamide, 4-chlorobenzoyl chloride | Base | Introduction of chlorine on the benzoyl ring nist.gov |

| Halogenated Azobenzenes | Azobenzene derivatives, N-halosuccinimides | Ball milling, with or without Pd(II) catalyst | Mechanochemical approach for halogenated precursors beilstein-journals.org |

| N-(2-nitro-4-chloro-benzoyl)-benzenesulfonamide | 2-nitro-4-chlorobenzoic acid, Benzenesulfonamide | Coupling agents | Use of a pre-functionalized benzoic acid lookchem.com |

| Halogenated Quinone Imine Derivatives | Quinone imines | Halogenating/Hydrohalogenating agents | Synthesis of halogenated analogs biointerfaceresearch.com |

Methyl-Substituted N-Benzoylbenzenesulfonamide Derivatives

The introduction of methyl groups onto the N-benzoylbenzenesulfonamide scaffold can be accomplished by utilizing methylated starting materials.

A common method involves the reaction of a methyl-substituted benzenesulfonyl chloride with an appropriate amine, followed by benzoylation. For instance, N-acetyl-4-methylbenzenesulfonamide is synthesized from 4-methylbenzenesulfonyl chloride. nist.gov This intermediate can then be N-benzoylated.

Another example is the synthesis of N-(1,3-Benzothiazol-2-yl)-3-methyl-2-[N-(4-nitrobenzenesulfonyl)-1-phenylformamido] pentanamide (B147674), where a methyl group is present on the pentanamide backbone. nih.gov

The synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides from 2-amino-3-methylbenzoic acid demonstrates a one-pot, three-step process that incorporates a methyl group on the benzamide (B126) ring. sioc-journal.cn This method involves the formation of an 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione intermediate. sioc-journal.cn

Table 2: Synthesis of Methyl-Substituted N-Benzoylbenzenesulfonamide Derivatives

| Derivative | Synthetic Approach | Key Intermediates/Reagents |

| N-acetyl-4-methylbenzenesulfonamide | From 4-methylbenzenesulfonyl chloride | 4-methylbenzenesulfonyl chloride nist.gov |

| N-(1,3-Benzothiazol-2-yl)-3-methyl-2-[N-(4-nitrobenzenesulfonyl)-1-phenylformamido] pentanamide | Coupling of a methyl-substituted amino acid derivative | 3-methyl-substituted pentanamide derivative nih.gov |

| 2-Amino-5-halogenated-N,3-dimethylbenzamides | One-pot synthesis from 2-amino-3-methylbenzoic acid | 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione sioc-journal.cn |

Introduction of Trifluoromethanesulfonyl Groups

The trifluoromethanesulfonyl group (triflate) is a powerful electron-withdrawing group and a good leaving group, making its introduction into the N-benzoylbenzenesulfonamide structure of synthetic interest. While direct trifluoromethanesulfonylation of N-benzoylbenzenesulfonamide is not extensively detailed in the provided context, related methodologies suggest potential pathways.

Indium(III) triflate has been used as a catalyst for the synthesis of primary carbamates and N-substituted ureas, showcasing the utility of triflates in activating carbonyl groups. organic-chemistry.org This catalytic approach could potentially be adapted for the synthesis of N-benzoylbenzenesulfonamide derivatives.

Furthermore, palladium(II) trifluoroacetate (B77799) is mentioned as a catalyst in the context of synthesizing N-(2-nitro-4-chloro-benzoyl)-benzenesulfonamide, indicating the compatibility of trifluoroacetate salts in reactions involving similar precursors. lookchem.com

While not a direct synthesis of a trifluoromethanesulfonyl-substituted N-benzoylbenzenesulfonamide, the synthesis of 2-trifluoromethyl-1H-benzimidazole derivatives involves the reaction of a benzene-1,2-diamine derivative with trifluoroacetic acid. mdpi.com This demonstrates a method for incorporating a trifluoromethyl group, which is structurally related to the trifluoromethanesulfonyl group, into a heterocyclic system that could be part of a larger N-benzoylbenzenesulfonamide derivative.

Synthesis via Isothiocyanate Intermediates

The use of isothiocyanates provides a versatile route to N-benzoylbenzenesulfonamide analogues, particularly thiourea (B124793) derivatives.

A general method involves the reaction of an amine with an isothiocyanate. This can be applied to the synthesis of N-benzoylbenzenesulfonamide derivatives where the amide linkage is replaced by a thiourea. For instance, the reaction of an amine with phenyl isothiocyanate can be used to generate thiourea derivatives. chemrxiv.org

The synthesis of isothiocyanates themselves can be achieved through various methods. One approach is the reaction of amines with phenyl chlorothionoformate. organic-chemistry.org This method can be performed as a one-pot process for alkyl and electron-rich aryl isothiocyanates, or as a two-step process for a broader range of amines, including electron-deficient ones. organic-chemistry.org Another method for generating isothiocyanates is the use of carbon tetrabromide as a desulfurizing agent in a one-pot reaction of amines and carbon disulfide. bohrium.com

Recent research has also focused on the divergent synthesis of N-heterocycles for DNA-encoded libraries using the versatile reactivity of isothiocyanate intermediates. rsc.org This highlights the broad applicability of isocyanates in constructing diverse molecular scaffolds. Additionally, a dehydrogenative synthesis of alkenyl isothiocyanates has been developed, providing access to compounds with both bromo and isothiocyanate functionalities for further transformations. rsc.org

Catalytic Strategies in N-Benzoylbenzenesulfonamide Synthesis

Catalysis plays a crucial role in the synthesis of N-benzoylbenzenesulfonamide and its derivatives, offering milder reaction conditions, improved yields, and enhanced selectivity.

Metal-Catalyzed Approaches (e.g., Palladium, Copper)

Transition metal catalysts, particularly palladium and copper, are widely employed in C-N and C-C bond-forming reactions relevant to the synthesis of N-benzoylbenzenesulfonamide derivatives.

Palladium-Catalyzed Synthesis: Palladium catalysts are effective for a variety of coupling reactions. For example, palladium-catalyzed C(sp³)–H bond activation has been used to synthesize benzosilacyclobutenes. rsc.org Palladium-catalyzed reactions of primary benzamides with norbornene derivatives can lead to indanones or N-alkylamines. rsc.org The synthesis of N-arylated carbazoles has been achieved through palladium-catalyzed amination of cyclic iodonium (B1229267) salts with anilines. beilstein-journals.org Furthermore, palladium-catalyzed addition of aryl halides to N-sulfinylamines provides a route to sulfinamides. nih.gov These methods showcase the versatility of palladium catalysis in forming C-N bonds and functionalizing aromatic rings, which are key steps in synthesizing complex N-benzoylbenzenesulfonamide derivatives.

Copper-Catalyzed Synthesis: Copper catalysts are often used for C-N bond formation. Copper-catalyzed intramolecular C–N bond formation between alkenyl halides and sulfonamides can produce medium-sized heterocyclic enamines. mdpi.com The synthesis of benzimidazoles from amidines can be achieved through copper-catalyzed C-H functionalization/C-N bond formation. nih.gov Copper-catalyzed tandem reactions of o-hydroxy-gem-(dibromovinyl)benzenes and N-heteroarenes have been developed for the synthesis of 1-(2-benzofuryl)-N-heteroarenes. rsc.org Copper-catalyzed cross-coupling reactions are also applicable to the degradation of halogenated aromatic compounds. mdpi.com

Table 3: Overview of Metal-Catalyzed Reactions in the Synthesis of N-Benzoylbenzenesulfonamide and Related Structures

| Catalyst | Reaction Type | Application |

| Palladium | C(sp³)–H arylation | Synthesis of benzosilacyclobutenes rsc.org |

| Palladium | Annulation/Hydroamination | Synthesis of indanones and N-alkylamines rsc.org |

| Palladium | N-arylation | Synthesis of N-arylated carbazoles beilstein-journals.org |

| Copper | Intramolecular C-N coupling | Synthesis of heterocyclic enamines mdpi.com |

| Copper | C-H functionalization/C-N coupling | Synthesis of benzimidazoles nih.gov |

| Copper | Tandem reaction | Synthesis of 1-(2-benzofuryl)-N-heteroarenes rsc.org |

Organocatalytic and Acid-Catalyzed Reactions

Organocatalysis and acid catalysis provide metal-free alternatives for the synthesis of N-benzoylbenzenesulfonamide and its derivatives.

Organocatalysis: Bifunctional organocatalysts have been successfully used in the enantioselective synthesis of axially chiral benzamides through aromatic electrophilic bromination. beilstein-journals.org These catalysts, often containing (thio)urea and tertiary amino groups, can activate both the nucleophile and electrophile. beilstein-journals.org Organocatalytic asymmetric activation of N-sulfonyl amide C–N bonds has been developed to synthesize axially chiral biaryl amino acids. nih.gov The field of organocatalytic atroposelective reactions is expanding, providing access to a variety of axially chiral compounds. beilstein-journals.orgrsc.org

Acid-Catalyzed Reactions: Boric acid can catalyze the amidation of unactivated carboxylic acids with 2-aminobenzothiazole, a key step in the synthesis of certain N-benzoylbenzenesulfonamide derivatives. nih.gov Chiral phosphoric acids have emerged as powerful Brønsted acid catalysts for asymmetric multicomponent reactions to produce structurally diverse nitrogenous heterocycles. nih.gov Brønsted acid-catalyzed oxygenative coupling of ynamides with pyridine-N-oxides allows for the introduction of various heteroatom nucleophiles at the α-carbon of carbonyl compounds. rsc.org Selenium-π-acid catalysis has been employed for the cross-coupling of N-fluorinated sulfonimides with alkynes to synthesize aminoallenes. nih.gov

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural determination of organic compounds, including 3-Benzoylbenzenesulfonamide. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy offers critical information about the chemical environment of hydrogen atoms within the this compound molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. Protons in different locations will resonate at different frequencies. mnstate.edu

In the ¹H NMR spectrum of a related compound, N-benzoylbenzenesulfonamide, the aromatic protons typically appear as a multiplet in the range of δ 7.20-8.55 ppm. ripublication.com For this compound, the protons on the two benzene (B151609) rings would exhibit complex splitting patterns due to spin-spin coupling. The protons on the benzoyl ring and the benzenesulfonamide (B165840) ring will have distinct chemical shifts influenced by the electron-withdrawing nature of the carbonyl (C=O) and sulfonyl (SO₂) groups. The N-H proton of the sulfonamide group is expected to appear as a broad singlet, often at a downfield chemical shift, such as around δ 10.76 ppm, due to its acidic nature and potential for hydrogen bonding. ripublication.com

Spin-spin coupling, observed as the splitting of a signal into multiple lines (e.g., doublet, triplet), reveals the number of neighboring protons. orgchemboulder.com The coupling constant (J), measured in Hertz (Hz), provides information about the dihedral angle between adjacent protons and can help in assigning specific protons within the aromatic rings.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic Protons (Ar-H) | ~7.20 - 8.55 | Multiplet (m) |

| Sulfonamide Proton (NH) | ~10.76 | Broad Singlet (br s) |

Carbon-13 NMR (¹³C NMR) Analysis for Carbon Framework Determination

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon skeleton of this compound. scienceready.com.au Unlike ¹H NMR, ¹³C NMR spectra are typically proton-decoupled, meaning each unique carbon atom appears as a single sharp line. crunchchemistry.co.uk The chemical shift range for ¹³C is much larger than for ¹H, which minimizes signal overlap and allows for the clear resolution of individual carbon signals. libretexts.orgazooptics.com

For this compound, distinct signals would be observed for the carbonyl carbon, the carbons in the two aromatic rings, and any aliphatic carbons if present in derivatives. The carbonyl carbon (C=O) is highly deshielded and appears at a characteristic downfield chemical shift, typically in the range of 160-185 ppm. scienceready.com.au The aromatic carbons will resonate in the approximate range of 120-145 ppm. The carbon atoms directly attached to the sulfonyl group and the carbonyl group will have their chemical shifts influenced by the electron-withdrawing effects of these groups.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbon (C=O) | ~160 - 185 |

| Aromatic Carbons (Ar-C) | ~120 - 145 |

In Situ NMR Studies for Reaction Monitoring and Intermediate Characterization

In situ NMR spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time, directly within the NMR tube. nih.govbeilstein-journals.org This method allows for the observation of the disappearance of starting materials, the appearance of products, and the formation and decay of any reaction intermediates. cardiff.ac.uk For the synthesis of this compound, in situ ¹H NMR could be employed to track the conversion of benzenesulfonamide and benzoyl chloride into the final product. By integrating the signals corresponding to specific protons of the reactants and product over time, kinetic data can be extracted, providing insights into the reaction mechanism and rate. nih.gov This technique is particularly valuable for optimizing reaction conditions and identifying transient species that might not be observable by conventional post-reaction analysis. bath.ac.uk

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. studymind.co.uksavemyexams.com When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, leading to the absorption of radiation at those frequencies. mvpsvktcollege.ac.inmegalecture.com An IR spectrum is a plot of this absorption, which reveals the characteristic vibrational frequencies of the functional groups within the molecule.

Characteristic Absorption Frequencies of N-H, C=O, and SO₂ Groups

The IR spectrum of this compound is distinguished by the absorption bands corresponding to its key functional groups: the sulfonamide (SO₂NH) and the carbonyl (C=O) moieties.

N-H Stretching: The N-H bond of the sulfonamide group typically exhibits a stretching vibration in the range of 3455-3283 cm⁻¹. scispace.com This band can sometimes be broad due to hydrogen bonding.

C=O Stretching: The carbonyl group of the benzoyl moiety gives rise to a strong, sharp absorption band. For N-acylsulfonamides, this stretch is often observed around 1685-1707 cm⁻¹. ripublication.comrsc.org

SO₂ Stretching: The sulfonyl group (SO₂) is characterized by two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. The asymmetric SO₂ stretching band typically appears in the region of 1362-1325 cm⁻¹, while the symmetric stretch is found at a lower frequency, around 1176-1137 cm⁻¹. scispace.com These two bands are a strong indication of the presence of a sulfonamide group.

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| N-H (Sulfonamide) | Stretching | ~3455 - 3283 |

| C=O (Benzoyl) | Stretching | ~1685 - 1707 |

| SO₂ (Sulfonyl) | Asymmetric Stretching | ~1362 - 1325 |

| Symmetric Stretching | ~1176 - 1137 |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. msu.edusavemyexams.com In the mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound, the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. nih.gov

Upon collisional activation, the molecular ion fragments in a characteristic manner. libretexts.org The fragmentation of N-acyl aromatic sulfonamides can be complex. nist.gov In negative ion mode, deprotonated N-benzoyl aromatic sulfonamides have been observed to generate a phenoxide ion (m/z 93) as a principal product ion, which involves an unusual oxygen transfer rearrangement. nist.gov Another common fragmentation pathway for sulfonamides is the loss of a neutral sulfur dioxide (SO₂) molecule. nih.gov Analysis of these fragmentation patterns provides valuable clues for confirming the structure of this compound and distinguishing it from its isomers. wpmucdn.com

Ultraviolet-Visible (UV-Vis) Spectroscopy in N-Benzoylbenzenesulfonamide Research

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of ultraviolet or visible radiation by a molecule, leading to the transition of electrons between electronic energy levels. uobabylon.edu.iq This method is particularly useful for analyzing molecules containing chromophores, which are functional groups responsible for absorbing light. In the case of this compound, the molecular structure contains several chromophores, primarily the two benzene rings and the carbonyl group (C=O) of the benzoyl moiety, as well as the sulfonamide group (-SO₂NH-).

The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π→π* and n→π* electronic transitions. bspublications.net

π→π Transitions:* These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of compounds with conjugated systems, such as aromatic rings and carbonyl groups. bspublications.net For this compound, the benzene rings and the benzoyl group provide extensive conjugation, which is expected to result in strong absorption bands, typically in the 200-300 nm region. units.it The conjugation between the phenyl ring and the carbonyl group in the benzoyl moiety is a significant contributor to these absorptions.

n→π Transitions:* These are lower-energy transitions that occur when an electron from a non-bonding orbital (n), such as the lone pair electrons on the oxygen atoms of the carbonyl and sulfonyl groups, is promoted to a π* antibonding orbital. bath.ac.uk These transitions are typically less intense (have a lower molar absorptivity) than π→π* transitions and appear at longer wavelengths. bspublications.net For this compound, n→π* transitions are expected from the carbonyl group (C=O) and potentially the sulfonyl group (SO₂).

The solvent used to dissolve the sample can influence the position and intensity of these absorption bands, an effect known as solvatochromism. units.it Polar solvents, for instance, can interact differently with the ground and excited states of the molecule, causing shifts in the absorption maxima (λmax). units.it

Table 1: Expected UV-Vis Absorption Characteristics for this compound This table is illustrative, based on the typical absorption regions for the compound's functional groups.

| Electronic Transition | Chromophore | Expected Wavelength (λmax) Range |

| π → π | Benzene Rings, Benzoyl Group | ~230 - 280 nm |

| n → π | Carbonyl Group (C=O) | ~280 - 350 nm |

| n → π* | Sulfonyl Group (SO₂) | Weak absorption, often obscured |

Raman Spectroscopy Applications for Vibrational Analysis

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about a molecule's vibrational modes. photonetc.comnih.gov When monochromatic light (from a laser) interacts with a molecule, most of it is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). renishaw.com This frequency difference, known as the Raman shift, corresponds to the energies of the molecule's vibrational modes and provides a unique structural fingerprint. renishaw.comrenishaw.com

For this compound, a Raman spectrum would reveal a series of bands corresponding to the specific vibrations of its constituent functional groups. The frequencies of these vibrations are determined by the mass of the atoms and the strength of the bonds connecting them. renishaw.com Key expected vibrational modes include:

Aromatic Ring Vibrations: The two benzene rings will exhibit several characteristic bands. These include C-H stretching vibrations (typically above 3000 cm⁻¹), C=C stretching vibrations within the ring (around 1600 cm⁻¹), and ring "breathing" modes (around 1000 cm⁻¹). renishaw.com

Carbonyl (C=O) Stretch: The carbonyl group from the benzoyl moiety is a strong Raman scatterer and is expected to show a prominent band in the region of 1650-1700 cm⁻¹. The exact position can be influenced by conjugation with the adjacent phenyl ring.

Sulfonyl (SO₂) Vibrations: The sulfonamide group will produce characteristic stretching vibrations. These include an asymmetric S=O stretch (typically 1300-1350 cm⁻¹) and a symmetric S=O stretch (typically 1150-1180 cm⁻¹).

C-S and S-N Stretching: The vibrations of the carbon-sulfur and sulfur-nitrogen bonds are also expected to appear in the fingerprint region of the spectrum, typically below 1100 cm⁻¹.

Table 2: Predicted Principal Raman Shifts for this compound This table presents expected vibrational frequencies based on typical values for the relevant functional groups.

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | C₆H₅- | 3000 - 3100 |

| Carbonyl C=O Stretch | -CO- | 1650 - 1700 |

| Aromatic C=C Stretch | C₆H₅- | 1580 - 1610 |

| Asymmetric SO₂ Stretch | -SO₂- | 1300 - 1350 |

| Symmetric SO₂ Stretch | -SO₂- | 1150 - 1180 |

| Aromatic Ring Breathing | C₆H₅- | 990 - 1010 |

| C-S Stretch | C-SO₂ | 700 - 800 |

| S-N Stretch | SO₂-N | 890 - 930 |

Multivariate Spectroscopic Methods and Chemometric Data Evaluation

Modern spectroscopic techniques often generate large and complex datasets. wikipedia.org Chemometrics applies mathematical and statistical methods to extract meaningful information from this chemical data. wikipedia.orgnih.gov When applied to spectroscopic data from compounds like this compound, chemometrics can enhance both qualitative and quantitative analysis. nih.gov

Multivariate Classification and Pattern Recognition: Spectroscopic data, such as Raman or UV-Vis spectra, can be treated as a chemical fingerprint. renishaw.com However, visual comparison can be difficult if differences are subtle. Unsupervised methods like Principal Component Analysis (PCA) can be used to reduce the dimensionality of the data and visualize patterns or groupings. wikipedia.orgulb.ac.be For instance, PCA could be applied to the Raman spectra of this compound and its isomers or related sulfonamide compounds. The resulting scores plot would likely show distinct clusters for each compound, allowing for their differentiation based on subtle variations in their vibrational fingerprints. ulb.ac.be Supervised classification methods, such as Soft Independent Modeling of Class Analogies (SIMCA), could then be used to build a model capable of identifying unknown samples. researchgate.net

Multivariate Calibration: In quantitative analysis, multivariate calibration methods like Partial Least Squares (PLS) regression are powerful tools. nih.gov These methods are used to build a predictive model that correlates the spectroscopic data (e.g., UV-Vis or Raman spectra) with a property of interest, such as concentration. redalyc.orgrsc.org For example, a PLS model could be developed to determine the concentration of this compound in a complex mixture, even in the presence of other interfering substances with overlapping spectral features. nih.gov This approach is often more robust and accurate than traditional univariate methods that rely on a single wavelength or peak height. americanpharmaceuticalreview.com The application of such models is crucial in pharmaceutical analysis for quality control and formulation analysis. nih.gov

Table 3: Potential Applications of Chemometric Methods in the Analysis of this compound

| Chemometric Method | Spectroscopic Technique | Potential Application |

| Principal Component Analysis (PCA) | Raman, UV-Vis, NIR | Exploratory data analysis; identification of outliers; differentiation between isomers or related compounds. ulb.ac.be |

| Partial Least Squares Discriminant Analysis (PLS-DA) | Raman, UV-Vis, NIR | Supervised classification; building models to distinguish between different classes of compounds (e.g., different sulfonamides). |

| Partial Least Squares (PLS) Regression | UV-Vis, Raman, NIR | Quantitative analysis; creating calibration models to predict the concentration of this compound in mixtures. nih.govrsc.org |

| Multivariate Curve Resolution (MCR) | UV-Vis, Chromatography | Resolving co-eluting peaks in chromatographic analysis; extracting pure component spectra from mixture data. nih.gov |

Crystallographic Studies and Supramolecular Chemistry

Single-Crystal X-ray Diffraction Analysis of N-Benzoylbenzenesulfonamide Structures

The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. oxcryo.com The positions and intensities of the diffracted beams are used to construct an electron density map of the unit cell, from which the atomic positions can be determined. fzu.cz This technique has been successfully applied to various N-benzoylbenzenesulfonamide derivatives, providing key insights into their molecular and supramolecular features. nih.govresearchgate.netresearchgate.net

Molecular Conformation and Torsion Angles

The conformation of N-benzoylbenzenesulfonamide derivatives is characterized by significant twisting within the molecule. In the parent N-Benzoylbenzenesulfonamide, the molecule is twisted at the nitrogen atom. nih.gov The conformation of the N—H bond is anti to the C=O bond, a feature also observed in related acid anilides. nih.gov The N—C bond within the C—SO₂—NH—C(O) segment exhibits a gauche torsion with respect to the S=O bonds. nih.gov

Substituents on the benzene (B151609) rings can influence the molecular conformation. For instance, in 2-Methyl-N-(4-methylbenzoyl)benzenesulfonamide, the asymmetric unit contains two independent molecules with distinct torsion angles. researchgate.net The molecules are twisted at the sulfur atom, with C—SO₂—NH—C(O) torsion angles of -53.1(2)° and 61.2(2)° for the two molecules. researchgate.net Similarly, in N-(Benzoyl)benzenesulfonamide, the C—SO₂—NH—C(O) torsion angle is -66.9(3)°. nih.gov

The dihedral angle between the two benzene rings is a key conformational parameter. In N-Benzoylbenzenesulfonamide, this angle is 80.3(1)°. nih.gov In substituted derivatives, this angle can vary, for example, it is 73.3(1)° in N-Benzoyl-2-chlorobenzenesulfonamide and 78.62(16)° in a methoxy-substituted analogue. researchgate.netresearchgate.net These variations highlight the conformational flexibility of the N-benzoylbenzenesulfonamide scaffold.

Table 1: Selected Torsion and Dihedral Angles in N-Benzoylbenzenesulfonamide Derivatives

| Compound | Torsion/Dihedral Angle | Value (°) | Reference |

|---|---|---|---|

| N-(Benzoyl)benzenesulfonamide | C—SO₂—NH—C(O) | -66.9(3) | nih.gov |

| N-(Benzoyl)benzenesulfonamide | Dihedral angle between benzene rings | 80.3(1) | nih.gov |

| 2-Methyl-N-(4-methylbenzoyl)benzenesulfonamide (Molecule 1) | C—SO₂—NH—C(O) | -53.1(2) | researchgate.net |

| 2-Methyl-N-(4-methylbenzoyl)benzenesulfonamide (Molecule 2) | C—SO₂—NH—C(O) | 61.2(2) | researchgate.net |

| 2-Methyl-N-(4-methylbenzoyl)benzenesulfonamide (Molecule 1) | Dihedral angle between benzene rings | 88.1(1) | researchgate.net |

| 2-Methyl-N-(4-methylbenzoyl)benzenesulfonamide (Molecule 2) | Dihedral angle between benzene rings | 83.5(1) | researchgate.net |

| N-Benzoyl-2-chlorobenzenesulfonamide | Dihedral angle between benzene rings | 73.3(1) | researchgate.net |

| N-(3-Methoxybenzoyl)-4-methylbenzenesulfonamide | Dihedral angle between benzene rings | 78.62(16) | researchgate.net |

Crystal Packing Arrangements and Lattice Interactions

The arrangement of molecules in the crystal lattice of N-benzoylbenzenesulfonamide derivatives is governed by a variety of intermolecular interactions. mdpi.commdpi.com In the solid state, these molecules often form well-defined patterns and networks. researchgate.netresearchgate.net The packing in N-Benzoylbenzenesulfonamide itself features inversion-related dimers. nih.govresearchgate.net

Hydrogen Bonding Networks and Intermolecular Interactions

Hydrogen bonds play a pivotal role in the molecular recognition and self-assembly of N-benzoylbenzenesulfonamide structures in the solid state. researchgate.netresearchgate.net These directional interactions, along with weaker contacts, define the supramolecular architecture. researchgate.net

N—H⋯O Hydrogen Bonds in Solid-State Structures

A recurring and dominant motif in the crystal structures of N-benzoylbenzenesulfonamide and its derivatives is the formation of dimers through pairs of N—H⋯O hydrogen bonds. nih.govresearchgate.netresearchgate.net The hydrogen atom of the sulfonamide nitrogen (N—H) acts as a donor, while an oxygen atom from a neighboring molecule serves as the acceptor. researchgate.netresearchgate.net

In the parent N-Benzoylbenzenesulfonamide, these interactions link inversion-related molecules into dimers, with the sulfonyl oxygen atom (O=S) acting as the hydrogen bond acceptor. nih.gov This results in the formation of a characteristic R²₂(8) ring motif. researchgate.net Similar N—H⋯O(S) hydrogen bonds are observed in substituted analogues, such as 2-Methyl-N-(4-methylbenzoyl)benzenesulfonamide and N-Benzoyl-2-chlorobenzenesulfonamide, leading to the formation of centrosymmetric dimers. researchgate.netresearchgate.net The geometry of these hydrogen bonds is a key factor in the stability of the crystal lattice. For N-Benzoylbenzenesulfonamide, the N⋯O distance is 2.981(4) Å. nih.gov

Table 2: N—H⋯O Hydrogen Bond Geometry in N-Benzoylbenzenesulfonamide Derivatives

| Compound | D—H⋯A | D-H (Å) | H⋯A (Å) | D⋯A (Å) | D-H⋯A (°) | Symmetry Code | Reference |

|---|---|---|---|---|---|---|---|

| N-Benzoylbenzenesulfonamide | N1—H1N⋯O1 | 0.79(3) | 2.22(3) | 2.981(4) | 163(4) | -x, -y+2, -z+1 | nih.gov |

| 2-Methyl-N-(4-methylbenzoyl)benzenesulfonamide | N—H⋯O(S) | - | - | - | - | (i) x+1, y, z | researchgate.net |

| N-Benzoyl-2-chlorobenzenesulfonamide | N—H⋯O(S) | - | - | - | - | - | researchgate.net |

C—H⋯O and C—H⋯π Interactions in Crystal Lattices

Besides the strong N—H⋯O hydrogen bonds, weaker C—H⋯O and C—H⋯π interactions also play a significant role in stabilizing the crystal structures of N-benzoylbenzenesulfonamide derivatives. researchgate.netnih.gov These interactions contribute to the formation of more complex three-dimensional networks. researchgate.net

Supramolecular Architectures and Self-Assembly of N-Benzoylbenzenesulfonamide Derivatives

The combination of strong and weak intermolecular interactions drives the self-assembly of N-benzoylbenzenesulfonamide derivatives into diverse and intricate supramolecular architectures. researchgate.netnih.govnih.govmdpi.com Supramolecular chemistry focuses on these organized entities formed through non-covalent bonds. rsc.orgnih.gov

The primary building block in many N-benzoylbenzenesulfonamide crystal structures is the hydrogen-bonded dimer formed via N—H⋯O interactions. nih.govresearchgate.net These dimers can then be further organized by weaker interactions like C—H⋯O, C—H⋯π, and π–π stacking. researchgate.net For example, in the crystal structure of N-(4-bromobenzoyl)-arylsulfonamides, the N–H···O hydrogen bonds can produce different supramolecular synthons, such as C¹₁(4) chains, R⁴₄(16) tetramers, and R²₂(8) rings. researchgate.net

These synthons assemble to form one-, two-, or three-dimensional networks. researchgate.net The specific architecture is highly dependent on the substituents on the aromatic rings, which can modulate the intermolecular interactions and lead to distinct self-assembly patterns. researchgate.net For instance, the crystal structure of N-Benzoyl-2-chlorobenzenesulfonamide is further stabilized by several π–π stacking interactions, which help in the generation of a three-dimensional architecture. researchgate.net The study of these self-assembled structures is essential for crystal engineering, where the goal is to design and synthesize crystalline materials with desired properties based on an understanding of intermolecular interactions. nih.gov

Formation of Inversion-Related Dimeric Units

A predominant and recurring motif observed in the crystal structures of N-benzoylbenzenesulfonamide and its derivatives is the formation of inversion-related dimers. iucr.orgsemanticscholar.org These dimers are formed through pairs of intermolecular N—H···O hydrogen bonds. In this arrangement, the nitrogen atom of the sulfonamide group on one molecule donates its hydrogen to one of the sulfonyl oxygen atoms (O=S=O) of an adjacent, centrosymmetrically-related molecule.

In the crystal structure of N-Benzoylbenzenesulfonamide, which is an isomer of 3-Benzoylbenzenesulfonamide, these interactions are prominent. iucr.orgsemanticscholar.org The crystal structure features these inversion-related dimers, which are linked by pairs of N—H⋯O(S) hydrogen bonds. iucr.orgsemanticscholar.org This specific hydrogen bonding pattern creates a characteristic R²₂(8) ring motif in graph-set notation, which is a robust and commonly observed feature in the crystal packing of sulfonamides.

Similar dimeric structures are observed in halogen-substituted analogs. For instance, in the crystal structure of N-Benzoyl-2-chlorobenzenesulfonamide, molecules are linked by pairs of N—H···O hydrogen bonds to form inversion dimers. rug.nl Likewise, N-(3-fluorobenzoyl)benzenesulfonamide crystals also feature strong N—H···O hydrogen bonds that lead to the formation of dimers with an R²₂(8) ring motif. nih.gov

Table 1: Selected Crystallographic Data for N-Benzoylbenzenesulfonamide nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₁NO₃S |

| Molecular Weight | 261.29 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.8396 (7) |

| b (Å) | 10.178 (1) |

| c (Å) | 10.405 (1) |

| α (°) | 90.187 (8) |

| β (°) | 99.074 (9) |

| γ (°) | 99.617 (9) |

| Volume (ų) | 601.83 (11) |

Role of the N-Benzoylbenzenesulfonamide Moiety in Directing Molecular Assembly

The conformation of the molecule, particularly the dihedral angle between the two benzene rings, is a key feature. In N-Benzoylbenzenesulfonamide, this angle is 80.3(1)°. iucr.orgsemanticscholar.org In related structures, this angle varies, for example, it is 82.73 (10)° in N-(3-fluorobenzoyl)benzenesulfonamide. iucr.org This twist in the molecular backbone is crucial for minimizing steric hindrance and allowing for efficient packing.

Beyond the principal hydrogen bonds that form dimers, the N-benzoylbenzenesulfonamide framework facilitates other non-covalent interactions that extend the structure into higher dimensions. In the case of N-(3-fluorobenzoyl)benzenesulfonamide, the molecules are further linked by C—H···O and C—H···π interactions. nih.gov These weaker interactions are structure-directing, connecting the primary dimeric units into a three-dimensional grid-like architecture. nih.gov The crystal structure of this analog also exhibits π–π stacking interactions, further stabilizing the assembly. nih.gov

The conformation of the N-H bond relative to the C=O bond is also a consistent feature, typically found in an anti conformation. iucr.orgsemanticscholar.org This specific geometric arrangement within the central C—SO₂—NH—C(O) segment is a directing factor in the formation of the observed supramolecular synthons. The interplay of the strong, dimer-forming hydrogen bonds with a network of weaker, but directionally significant, C-H···O and π-interactions, all orchestrated by the core N-benzoylbenzenesulfonamide moiety, results in a well-defined and stable crystal lattice.

Table 2: Comparison of Dihedral Angles in Related Compounds iucr.org

| Compound | Dihedral Angle Between Benzene Rings (°) |

|---|---|

| N-(benzoyl)benzenesulfonamide | 80.3 (1) |

| N-(3-chlorobenzoyl)benzenesulfonamide | 87.5 (1) |

| N-(3-fluorobenzoyl)benzenesulfonamide | 82.73 (10) |

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Studies on Molecular Structure and Energetics

Density Functional Theory (DFT) has become a important method in computational chemistry for investigating the electronic structure and energetics of molecules. researchgate.net It allows for the accurate calculation of molecular geometries, vibrational frequencies, and various thermodynamic parameters. scirp.org

Recent studies have utilized DFT to explore the molecular structure of various organic compounds. scirp.orgmdpi.comnih.govphyschemres.org The optimized molecular structure, bond lengths, and bond angles can be determined, providing a detailed three-dimensional picture of the molecule. scirp.org Furthermore, DFT calculations can elucidate the distribution of electron density and identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a crucial parameter for understanding a molecule's chemical reactivity and kinetic stability. mdpi.com

The following table illustrates the kind of data that can be generated from DFT calculations for a molecule like 3-Benzoylbenzenesulfonamide, based on typical outputs from such studies.

Computational chemistry is instrumental in mapping out the energetic landscape of a chemical reaction. arxiv.orgarxiv.org By modeling the reaction pathway, scientists can identify the transition state, which is the highest energy point along the reaction coordinate and a critical factor in determining the reaction rate. youtube.com Techniques like nudged elastic band (NEB) methods can be employed to find the minimum energy path (MEP) between reactants and products. youtube.com

For the synthesis of N-benzoylbenzenesulfonamides, computational modeling can be used to investigate the step-by-step mechanism of the reaction. This includes identifying the transition state structures for key steps, such as the initial nucleophilic attack and subsequent elimination steps. nih.gov The calculated activation energies for these steps provide a quantitative measure of the reaction's feasibility. nih.gov Different potential pathways for a reaction can be computationally explored to determine the most likely mechanism. researchgate.net

Molecules with rotatable bonds, such as this compound, can exist in various conformations. Conformational analysis is the study of the energies of these different spatial arrangements. libretexts.org A potential energy surface (PES) is a multidimensional surface that represents the potential energy of a molecule as a function of its geometric parameters. colostate.eduresearchgate.net By mapping the PES, researchers can identify the most stable conformations (energy minima) and the energy barriers between them. nih.gov

For this compound, conformational analysis would focus on the rotation around the single bonds, such as the bond connecting the benzoyl group to the benzenesulfonamide (B165840) moiety. colostate.edu Newman projections are often used to visualize the different staggered and eclipsed conformations. youtube.com Calculating the potential energy associated with these rotations helps to understand the molecule's flexibility and the relative populations of different conformers at a given temperature. libretexts.org

Mechanistic Elucidation of N-Benzoylbenzenesulfonamide Chemical Reactions

Understanding the detailed mechanism of a chemical reaction is fundamental to controlling its outcome and optimizing reaction conditions. arxiv.org For N-benzoylbenzenesulfonamides, mechanistic studies focus on how these compounds are formed and how they participate in further chemical transformations.

The formation of the amide bond is a cornerstone of organic synthesis. nih.gov The reaction to form an N-benzoylbenzenesulfonamide typically involves the acylation of a sulfonamide with a benzoyl derivative. Several methods can be employed for amide synthesis, including the reaction of an amine with a carboxylic acid, an acid chloride, or an ester. sci-hub.selibretexts.org

Mechanistic investigations into amide formation often propose a nucleophilic acyl substitution pathway. libretexts.org In the case of reacting a sulfonamide with benzoyl chloride, the nitrogen atom of the sulfonamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This is followed by the elimination of a chloride ion to form the amide product. The specific conditions, such as the presence of a base, can influence the exact mechanism and the rate of the reaction. sci-hub.se Hydrothermal conditions have also been explored for amide synthesis, with studies suggesting a direct condensation mechanism between amines and carboxylic acids. sci-hub.se

Many chemical reactions proceed through one or more transient species known as reaction intermediates. Identifying and characterizing these intermediates is crucial for a complete understanding of the reaction mechanism. Computational methods are particularly valuable for studying short-lived intermediates that are difficult to observe experimentally.

In the formation of N-benzoylbenzenesulfonamides, tetrahedral intermediates are often proposed. When the sulfonamide nitrogen attacks the carbonyl carbon of the benzoylating agent, a tetrahedral intermediate is formed before the leaving group departs. Computational studies can calculate the energy and structure of this intermediate, providing evidence for its existence and its role in the reaction pathway.

Kinetic studies measure the rate of a chemical reaction and how it is affected by factors such as concentration, temperature, and the presence of a catalyst. The kinetic isotope effect (KIE) is a particularly powerful tool for elucidating reaction mechanisms. libretexts.org It involves replacing an atom in a reactant with one of its heavier isotopes and observing the change in the reaction rate. wikipedia.org

A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. wikipedia.org Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking. libretexts.org The magnitude of the KIE can provide valuable information about the transition state structure. mdpi.com For multi-step reactions, the apparent KIE can be a complex function of the individual KIEs and the kinetic significance of each step. nih.govchemrxiv.org

For the reactions of N-benzoylbenzenesulfonamides, kinetic studies, including the determination of KIEs, could be used to probe the nature of the transition states in their formation or subsequent reactions. For example, a deuterium (B1214612) KIE (substituting hydrogen with deuterium) could help to determine the extent of bond breaking in the transition state of a reaction involving the N-H bond of the sulfonamide.

The following table presents hypothetical KIE data for a reaction involving an N-H bond cleavage, illustrating how such data can be interpreted.

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), which is typically a protein or an enzyme. This method is crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate. For N-benzoylbenzenesulfonamide systems, molecular docking studies can elucidate how these molecules might interact with the active sites of various enzymes.

While specific docking studies on this compound are not extensively reported in publicly available literature, the broader class of benzenesulfonamide derivatives has been the subject of numerous molecular modeling investigations. These studies provide a framework for predicting the potential interactions of this compound with various biological targets. For instance, docking studies on novel benzenesulfonamide derivatives have been conducted against enzymes such as α-glucosidase, α-amylase, and protein tyrosine phosphatase-1B (PTP1B). researchgate.netnumberanalytics.comspringer.comuvic.ca

The general procedure for such a study involves preparing the three-dimensional structure of the ligand (e.g., this compound) and the target receptor, which is often obtained from a protein data bank. Software like AutoDock or Maestro is then used to predict the binding poses of the ligand within the receptor's active site. nih.gov The results are typically analyzed in terms of binding energy (or docking score) and the specific interactions formed.

Key interactions that are often observed for benzenesulfonamide derivatives include:

Hydrogen bonds: The sulfonamide group (-SO2NH-) is a potent hydrogen bond donor and acceptor. The oxygen atoms of the sulfonyl group and the nitrogen atom can form hydrogen bonds with amino acid residues in the receptor's active site.

Hydrophobic interactions: The phenyl rings of the benzoyl and benzenesulfonyl groups can engage in hydrophobic interactions with nonpolar amino acid residues.

π-π stacking: The aromatic rings can also participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

A hypothetical molecular docking study of this compound against a generic kinase active site might yield results similar to those presented in the following table, which is a composite representation based on typical findings for related compounds.

| Binding Parameter | Predicted Value/Interacting Residues | Interaction Type |

|---|---|---|

| Binding Affinity (ΔG) | -8.5 kcal/mol | Overall binding strength |

| Hydrogen Bonds | ASP 181 | Interaction with sulfonamide N-H |

| LYS 72 | Interaction with sulfonyl oxygen | |

| GLU 91 | Interaction with carbonyl oxygen | |

| Hydrophobic Interactions | LEU 128, VAL 78 | Interaction with benzoyl phenyl ring |

| ILE 65, ALA 90 | Interaction with benzenesulfonyl phenyl ring | |

| π-π Stacking | PHE 180 | Interaction with benzoyl phenyl ring |

Computational Analysis of Non-Covalent Interactions within N-Benzoylbenzenesulfonamide Systems

Non-covalent interactions are critical in determining the conformation of a molecule and its interactions with its environment. numberanalytics.com For N-benzoylbenzenesulfonamide systems, these weak interactions play a significant role in their crystal packing and their binding to biological receptors. Computational methods such as Density Functional Theory (DFT) and Hirshfeld surface analysis are employed to investigate these interactions in detail. researchgate.net

A computational analysis of a molecule like this compound would likely reveal several key non-covalent interactions:

Intramolecular Hydrogen Bonds: Depending on the conformation, a weak intramolecular hydrogen bond might exist between the N-H of the sulfonamide and the carbonyl oxygen of the benzoyl group.

Intermolecular Hydrogen Bonds: In a crystal lattice or at a receptor binding site, the sulfonamide group is a prime candidate for forming intermolecular hydrogen bonds.

C-H···π Interactions: The hydrogen atoms on the phenyl rings can interact with the π-electron clouds of adjacent aromatic rings. nih.gov

π-π Stacking: The parallel or offset stacking of the phenyl rings of the benzoyl and benzenesulfonyl moieties is a significant stabilizing interaction.

A study on a related Schiff base of a benzenesulfonamide derivative utilized DFT and Hirshfeld surface analysis to quantify the various intermolecular interactions, revealing the importance of hydrogen bonds, C-H···π, and π-π stacking in the crystal packing. researchgate.net Similar computational approaches for this compound would involve optimizing its geometry using a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set) and then analyzing the electron density to identify and characterize the non-covalent interactions.

Tools like the Non-Covalent Interaction (NCI) plot can visually represent these weak interactions, showing regions of attraction and repulsion within the molecule and between molecules. nih.gov The analysis of the conformational preferences of N-acetyl benzenesulfonamide has also been a subject of computational study, indicating the importance of the orientation of the acetyl and benzenesulfonamide groups. uvic.ca

The following table summarizes the types of non-covalent interactions that would be computationally investigated in a system like this compound and the methods used for their analysis.

| Interaction Type | Description | Computational Method for Analysis |

|---|---|---|

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (O, N). | DFT, Quantum Theory of Atoms in Molecules (QTAIM), NCI Plot |

| π-π Stacking | Attractive interaction between aromatic rings. | DFT, Hirshfeld Surface Analysis |

| C-H···π Interactions | Interaction of a C-H bond with the face of a π-system. | DFT, Hirshfeld Surface Analysis |

| van der Waals Forces | Dispersion and repulsion forces between atoms. | DFT with dispersion correction (e.g., DFT-D3) |

Structure Activity Relationship Sar Studies of N Benzoylbenzenesulfonamide Derivatives

Methodological Framework for SAR Investigations

The investigation of SAR for N-benzoylbenzenesulfonamide derivatives employs a combination of classical and modern techniques to establish a clear link between chemical structure and biological properties.

Correlation of Chemical Structure with Observed Properties

The fundamental approach to SAR involves synthesizing a series of related compounds and evaluating their biological activity. By systematically altering specific parts of the N-benzoylbenzenesulfonamide molecule and observing the corresponding changes in activity, researchers can infer the importance of different structural motifs. rroij.comresearchgate.net This process allows for the identification of key functional groups and their optimal placement on the scaffold to maximize desired effects. The analysis often involves comparing the activities of derivatives with different substituents on the benzoyl and benzenesulfonamide (B165840) rings. mdpi.com

Application of Computational Tools in SAR Analysis (e.g., Quantitative Structure-Activity Relationships, QSAR)

To refine the understanding gained from traditional SAR studies, computational tools are frequently employed. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used to build mathematical relationships between the chemical structures of N-benzoylbenzenesulfonamide derivatives and their biological activities. nih.gov These models use molecular descriptors, which are numerical representations of various physicochemical properties of the molecules, to predict the activity of new, unsynthesized compounds. nih.gov This approach is both time- and cost-effective in the drug discovery process. nih.gov Molecular docking simulations are another powerful computational tool, providing insights into how these derivatives bind to their biological targets at the atomic level. nih.gov

Influence of Substituents on the N-Benzoylbenzenesulfonamide Scaffold

The biological activity of N-benzoylbenzenesulfonamide derivatives can be significantly modulated by the introduction of various substituents on the aromatic rings and the linker between them.

Impact of Halogen and Alkyl Substituents on Structural and Electronic Properties

The introduction of halogen and alkyl substituents can systematically alter the structural and electronic properties of the N-benzoylbenzenesulfonamide framework. doi.org Halogen atoms, being electronegative, can modify the electron distribution within the molecule, influencing its reactivity and binding characteristics. researchgate.net The size and nature of the halogen can also affect the stability of different conformations. doi.org Alkyl groups, on the other hand, can impact the molecule's lipophilicity and steric profile, which are important for its pharmacokinetic and pharmacodynamic properties. researchgate.net The electronic effects of substituents can be further understood by analyzing their impact on the molecule's frontier orbitals (HOMO and LUMO). researchgate.net

SAR in Specific Derivative Series (e.g., Benzoylthioureido Benzenesulfonamides)

A notable example of SAR studies within the N-benzoylbenzenesulfonamide class involves the investigation of benzoylthioureido benzenesulfonamide derivatives as carbonic anhydrase inhibitors. nih.govtandfonline.com In this series, the thiourea (B124793) linker plays a crucial role in the molecule's activity.

Research has shown that the substitution pattern on the benzoyl ring significantly influences the inhibitory potency and selectivity against different carbonic anhydrase isoforms. nih.govtandfonline.com For example, certain substitutions can lead to potent and selective inhibition of tumor-associated isoforms like hCA IX. nih.govtandfonline.com The sulfonamide group is a key zinc-binding group (ZBG) that interacts with the zinc ion in the active site of the enzyme. mdpi.com

A study on a series of benzoylthioureido benzenesulfonamide derivatives revealed the following SAR insights for carbonic anhydrase inhibition: tandfonline.com

| Compound | Substitution on Benzoyl Ring | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) |

| 7a | 4-Acetylamino | 58.20 | 2.50 | - |

| 7b | 4-Isobutyrylamino | 56.30 | 2.10 | - |

| 7c | 4-(4-Methylbenzoylamino) | 33.00 | 56.60 | 31.20 |

| 7d | 3-Acetylamino | 5451.10 | - | - |

| 7e | 3-Isobutyrylamino | 333.40 | 39.60 | - |

| 7f | 3-(4-Methylbenzoylamino) | 43.00 | 39.00 | 30.00 |

| AAZ (Acetazolamide) | - | 250.00 | 12.10 | 25.70 |

Data sourced from a study on benzoylthioureido benzenesulfonamide derivatives as carbonic anhydrase inhibitors. tandfonline.com

The data indicates that compounds with substituents at the 4-position of the benzoyl ring (7a, 7b, 7c) generally exhibit potent inhibition of hCA I. tandfonline.com Compound 7c, with a 4-(4-methylbenzoylamino) group, showed the most potent inhibition of hCA I (Ki = 33.00 nM). tandfonline.com Furthermore, compounds 7c and 7f demonstrated significant inhibitory activity against the tumor-associated isoform hCA IX. nih.govtandfonline.com

Applications of N Benzoylbenzenesulfonamide in Organic Synthesis

Role as Reagents and Catalysts in Organic Transformations

N-acylbenzenesulfonamides and related structures serve as important reagents and are integral to certain catalytic systems, primarily by acting as a source of nitrogen for the formation of new carbon-nitrogen bonds.

The direct functionalization of carbon-hydrogen (C-H) bonds is a cornerstone of modern synthetic chemistry, offering an efficient route to complex molecules. In this context, nitrogen-containing sulfonamides are frequently employed as nitrogen sources for C-H amination reactions. While direct studies on N-benzoylbenzenesulfonamide are not extensively detailed, the principles are well-established with closely related analogs.

For instance, palladium-catalyzed intermolecular allylic C-H amination reactions often utilize doubly activated and acidic nitrogen nucleophiles. nih.gov Compounds like N-tosyl carbamates serve as effective nitrogen sources in these transformations. nih.gov The general mechanism involves the activation of a C-H bond by a transition metal catalyst, followed by the introduction of the nitrogen moiety from the sulfonamide-based reagent.

Similarly, other N-substituted sulfonamides are used in various C-H amination protocols. These reactions can be catalyzed by different transition metals, such as copper, and provide a direct method for installing an amino group onto a carbon backbone. For example, copper-catalyzed C-H bond activation has been successfully used for the direct oxidative C-H amination of benzoxazoles with primary amines serving as the nitrogen source. organic-chemistry.org

The reactivity of the nitrogen source is crucial for the success of these reactions. Nucleophilic amine precursors, such as sulfonamides, are common in C-H amination reactions that proceed through radical or carbocation intermediates. nih.gov Conversely, electrophilic amine precursors are used in metal-catalyzed C-H aminations and direct aminations of organometallic nucleophiles. nih.gov The specific nature of the N-substituent on the benzenesulfonamide (B165840) can modulate this reactivity.

A summary of representative C-H amination reactions using sulfonamide-type nitrogen sources is presented below:

| Catalyst System | Nitrogen Source Type | Substrate Scope | Key Features |

| Pd(II)/SOX | N-Triflyl protected amines | Terminal olefins | High regio- and stereoselectivity |

| Copper-based | Primary amines | Benzoxazoles | Facile, efficient, and simple protocol |

| Metal-free | N-Aminopyridinium intermediates | Benzylic C-H bonds | Access to formal aryl nitrene insertion products |

Building Blocks for Complex Molecular Architectures

Beyond their role as reagents, N-substituted arylsulfonamides are valuable building blocks for constructing more complex molecular frameworks, particularly in the synthesis of peptidomimetics. Peptoids, or oligo N-substituted glycines, are isomers of peptides that exhibit enhanced resistance to proteases, making them attractive for therapeutic applications. researchgate.net

The "submonomer" approach to peptoid synthesis allows for the incorporation of diverse side chains. In this context, N-substituted o-nitrobenzenesulfonamide derivatives have been successfully used as alternative building blocks. researchgate.net This methodology demonstrates the potential for N-acylbenzenesulfonamides to be integrated into oligomeric structures, thereby increasing the chemical diversity of peptoid libraries. researchgate.net The synthesis involves the sequential addition of submonomers to a solid support, allowing for precise control over the final sequence and composition of the peptoid. researchgate.net

The compatibility of these building blocks with the submonomer method has been demonstrated through the preparation of peptoid heteropentamers. researchgate.net The efficiency of incorporation can be influenced by reaction conditions, such as the choice of solvent and base, as well as the use of microwave irradiation to enhance reaction rates. researchgate.net

Development of Novel Synthetic Methodologies Incorporating N-Benzoylbenzenesulfonamide Motifs

The development of novel synthetic methods that incorporate the N-benzoylbenzenesulfonamide motif is an active area of research. The unique properties of this functional group can be leveraged to design new reactions and synthetic strategies. While specific novel methodologies centered exclusively on N-benzoylbenzenesulfonamide are emerging, the broader class of sulfonamides is central to innovation in synthetic chemistry.

For example, the design and synthesis of isatin-linked benzenesulfonamide derivatives have led to the discovery of potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov This research showcases how the benzenesulfonamide core can be elaborated with other pharmacologically relevant moieties to generate new classes of bioactive molecules. nih.gov The synthetic strategies employed in such studies contribute to the growing toolbox of methods for manipulating and functionalizing the benzenesulfonamide scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-benzoylbenzenesulfonamide and its derivatives?

- Methodology : A common approach involves coupling benzenesulfonyl chloride intermediates with benzoyl-containing amines under controlled conditions. For example, intermediates like 4-(2-[(5-chloro-2-methoxyphenyl)formamido]ethyl)benzene-1-sulfonyl chloride (yield: 62%) can be synthesized via carbodiimide-mediated coupling in dichloromethane at 0°C, followed by purification via column chromatography . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is also employed for functionalization, as seen in reactions using sodium ascorbate and CuSO₄·5H₂O in acetone/water .

- Key Considerations : Reaction yields vary significantly (37%–73%) depending on substituent steric effects and solvent polarity.

Q. How can NMR spectroscopy and mass spectrometry confirm the structural integrity of this compound derivatives?

- Methodology :

- ¹H/¹³C NMR : Characteristic peaks for sulfonamide protons (δ 7.5–8.5 ppm for aromatic protons) and benzoyl carbonyl carbons (δ ~165–170 ppm) are critical for structural validation. For example, compound 35 (5-chloro-2-methoxy-N-phenethylbenzamide) showed distinct methoxy (δ 3.8 ppm) and amide (δ 8.1 ppm) signals .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺) with deviations <5 ppm. Deuterated solvents (e.g., DMSO-d₆) are recommended to avoid interference .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in benzenesulfonamide functionalization?

- Methodology :

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during carbodiimide-mediated couplings, as demonstrated in the synthesis of compound 35 (37% yield) .

- Catalyst Screening : CuAAC reactions benefit from optimizing Cu(I)/Cu(II) ratios. Sodium ascorbate (0.1 mmol) and CuSO₄·5H₂O (0.2 mmol) in a 1:1 acetone/water mixture improved triazole formation efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of sulfonamide intermediates but may require inert atmospheres to prevent oxidation .

Q. What strategies resolve contradictions in biological activity data for this compound analogues?

- Methodology :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on target binding. For example, 3-chloro-4-methoxy substituents enhance NLRP3 inflammasome inhibition by improving hydrophobic interactions .

- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding affinities (KD values) and rule out assay-specific artifacts. Contradictions in IC₅₀ values may arise from differences in cell permeability or off-target effects .

Q. How can computational modeling guide the design of this compound derivatives with improved target selectivity?

- Methodology :

- Docking Simulations : Tools like AutoDock Vina predict binding poses in NLRP3 (PDB: 6NPY) or kinase targets. Focus on key residues (e.g., Lys-21 in NLRP3) for hydrogen bonding with the sulfonamide group .

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives with low RMSD (<2 Å) and consistent binding energies (ΔG < −8 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.